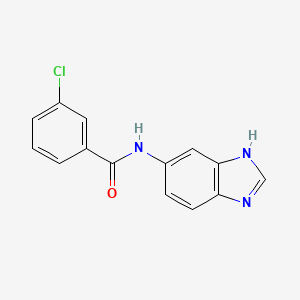

N-1H-benzimidazol-6-yl-3-chlorobenzamide

描述

N-1H-benzimidazol-6-yl-3-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been found to have a range of interesting properties, including antitumor and anti-inflammatory activity. In

科学研究应用

Corrosion Inhibition

Benzimidazoles, including our compound of interest, have gained attention as effective corrosion inhibitors for metals and alloys. Specifically, they protect against corrosion in aggressive acidic media such as 1 M HCl, 1 M HNO3, and 1.5 M H2SO4. These compounds act as mixed-type inhibitors, with a stronger inhibitory effect on cathodic reactions than anodic ones. Researchers have explored their structure, electrochemical behavior, and proposed mechanisms, making them promising candidates for industrial applications .

Antibacterial Activity

Compound 34a, which contains the benzimidazole scaffold, demonstrated potent antibacterial activity against various microorganisms. Its effectiveness surpassed that of standard drugs, highlighting the potential of benzimidazole derivatives in combating bacterial infections .

Antiviral Properties

Certain benzimidazole derivatives exhibit antiviral activity. For instance, N-(2-amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl)-2,6-difluoro-benzamide displayed promising results as an antiviral agent against hepatitis B virus. These findings suggest further exploration of benzimidazoles in antiviral drug development .

Anti-Inflammatory Effects

Researchers have investigated benzimidazole-based compounds for their anti-inflammatory properties. These molecules may modulate immune responses and hold potential in managing inflammatory conditions .

Ligands in Coordination Chemistry

Benzimidazoles serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable in catalysis, material science, and bioinorganic chemistry .

Photophysical Applications

Some benzimidazole derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties make them useful in optoelectronic devices, sensors, and imaging applications .

作用机制

Target of Action

The primary target of N-(1H-benzimidazol-5-yl)-3-chlorobenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

The compound interacts with its target by sensing unfolded proteins in the lumen of the endoplasmic reticulum via its N-terminal domain, leading to enzyme auto-activation . The active endoribonuclease domain then splices XBP1 mRNA to generate a potent transcriptional activator .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. When the protein folding machinery in the ER lumen is overwhelmed by unfolded or misfolded proteins, the UPR is activated to restore normal ER function .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in modulating the UPR pathway . By activating IRE1 and promoting the splicing of XBP1 mRNA, the compound can potentially influence various cellular processes related to protein folding, secretion, and degradation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

属性

IUPAC Name |

N-(3H-benzimidazol-5-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-3-1-2-9(6-10)14(19)18-11-4-5-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAODTCFLNZPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

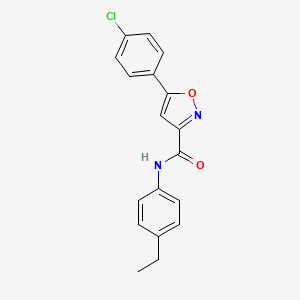

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone](/img/structure/B4512646.png)

![N-isobutyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4512649.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B4512658.png)

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide](/img/structure/B4512671.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4512683.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4512697.png)

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B4512702.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B4512709.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4512733.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4512744.png)